molecular formula C25H27N5 B1666103 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine CAS No. 162640-98-4

4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine

Cat. No. B1666103
M. Wt: 397.5 g/mol
InChI Key: LQNGMDUIRLSESZ-UHFFFAOYSA-N
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Description

The compound appears to contain a dibenzo[a,d]cycloheptene moiety, which is a polycyclic aromatic hydrocarbon . It also contains a tetrazole group, which is a heterocyclic compound consisting of a 5-membered ring of four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple cyclic structures. The dibenzo[a,d]cycloheptene moiety would contribute significant aromatic character to the molecule .


Chemical Reactions Analysis

The dibenzo[a,d]cycloheptene moiety in the molecule might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .

Scientific Research Applications

Inhibition of Lipocalin-Type Prostaglandin D Synthase

4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine, also known as AT-56, has been identified as an orally active and selective inhibitor of lipocalin-type prostaglandin (PG) D synthase (L-PGDS). It inhibits human and mouse L-PGDSs in a concentration-dependent manner but does not affect other synthases like hematopoietic PGD synthase, cyclooxygenases, and microsomal PGE synthase-1. This compound exhibits potential in reducing PGD2 production in the brain and lung inflammation models, suggesting its therapeutic potential in inflammation and other PGD2-related conditions (Irikura et al., 2009).

GLC Determination in Biological Samples

The compound has been used in gas-liquid chromatography (GLC) for quantifying concentrations in human plasma and urine. It demonstrates specificity in the presence of potential metabolites and has been used as an internal standard in such measurements (Huckerx & Hutt, 1983).

Synthesis and Crystal Structure Studies

The synthesis and crystal structure studies of compounds related to 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine have been conducted. These studies provide insights into the molecular structure and potential bioactive properties, especially in relation to compounds used in HIV drug development (Thimmegowda et al., 2009).

Antiarrhythmic Applications

In a study assessing the effects of AP-792, a compound structurally similar to 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine, the compound demonstrated potential as an antiarrhythmic drug in various canine arrhythmia models. This suggests its potential application in cardiovascular conditions (Takahara et al., 2001).

Antipsychotic Activity

Research on related compounds has explored their antipsychotic potential. The synthesis and evaluation of these compounds in animal models provide an understanding of their activity and potential applications in treating psychiatric disorders (Remy et al., 1977).

properties

IUPAC Name

1-[4-(2H-tetrazol-5-yl)butyl]-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5/c1-3-9-22-19(7-1)12-13-20-8-2-4-10-23(20)25(22)21-14-17-30(18-15-21)16-6-5-11-24-26-28-29-27-24/h1-4,7-10,12-13H,5-6,11,14-18H2,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNGMDUIRLSESZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CCCCC5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471559
Record name AT-56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2H-tetrazol-5-yl)butyl)-4-(5H-dibenzo[a,d][7]annulen-5-ylidene)piperidine

CAS RN

162640-98-4
Record name AT-56
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 2
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 3
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 4
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 5
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine
Reactant of Route 6
4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-1-[4-(2H-tetrazol-5-yl)butyl]-piperidine

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